what is the function of Myristoylcarnitine in cells
what is the function of Myristoylcarnitine in cells
An In-depth Technical Guide on the Cellular Functions of Myristoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoylcarnitine, a long-chain acylcarnitine, is a critical intermediate in cellular metabolism, primarily known for its role in the transport of myristic acid (a 14-carbon saturated fatty acid) into the mitochondria for subsequent β-oxidation.[1][2] Beyond this canonical function, emerging evidence indicates that myristoylcarnitine possesses significant bioactivity, capable of modulating key cellular signaling pathways, particularly those involved in inflammation and cell stress.[3][4] Dysregulation of myristoylcarnitine levels has been associated with metabolic diseases such as insulin (B600854) resistance and type 2 diabetes, where incomplete fatty acid oxidation leads to its accumulation.[3][4] This guide provides a comprehensive technical overview of the established and proposed functions of myristoylcarnitine in cells, details the experimental protocols used for its study, and presents its known signaling pathways.
Core Function: Transport of Myristic Acid
The primary and most well-understood function of myristoylcarnitine is its role as a shuttle molecule for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process essential for fatty acid oxidation (FAO).[2][5][6] Long-chain fatty acids themselves cannot cross the inner mitochondrial membrane.[5] The carnitine shuttle system, a multi-enzyme process, facilitates this transport.
The key steps involving myristoylcarnitine are:
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Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to myristoyl-CoA by an acyl-CoA synthetase.
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Formation of Myristoylcarnitine: At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming myristoylcarnitine and releasing Coenzyme A (CoA).[1][7]
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Translocation: Myristoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]
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Conversion back to Myristoyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process, converting myristoylcarnitine back to myristoyl-CoA and freeing L-carnitine.[2]
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β-Oxidation: The regenerated myristoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production.[5][8]
Role in Proinflammatory Signaling
Accumulation of long-chain acylcarnitines, including myristoylcarnitine, is observed in metabolic diseases and is linked to the induction of a proinflammatory state.[3][4] Studies have shown that myristoylcarnitine can activate classical inflammatory signaling pathways in various cell types, including macrophages and epithelial cells.[3][4]
Key Signaling Events:
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MAPK Pathway Activation: L-myristoylcarnitine (L-C14 carnitine) has been demonstrated to induce the phosphorylation, and thus activation, of key mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[3][4] This activation occurs in a dose- and time-dependent manner.[4]
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Cytokine Production: The activation of these stress and inflammatory pathways leads to the downstream expression and secretion of proinflammatory cytokines. For instance, treatment of C2C12 myotubes and RAW 264.7 macrophages with myristoylcarnitine results in a significant increase in the production of Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2).[3][9]
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MyD88-Dependent Signaling: The proinflammatory effects of myristoylcarnitine appear to be at least partially dependent on the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein, a key component in many pattern recognition receptor (PRR) signaling pathways, including Toll-like receptors (TLRs).[3][4] Knockdown of MyD88 has been shown to blunt the inflammatory response to myristoylcarnitine.[3][4] However, the specific receptor upstream of this pathway remains to be definitively identified, as myristoylcarnitine can still promote some inflammatory responses in cells lacking TLR2 and TLR4.[3][4]
Other Cellular Effects
Cell Stress and Apoptosis
At higher concentrations, long-chain acylcarnitines can induce cell stress and death.[9] Treatment of C2C12 myotubes with myristoylcarnitine leads to increased cell permeability and modest activation of caspase-3, an executive enzyme in the apoptotic cascade.[9] This suggests that pathophysiological levels of myristoylcarnitine may contribute to tissue damage by promoting programmed cell death. While L-carnitine itself has been shown to have anti-apoptotic effects in some contexts[10][11][12], its long-chain acyl esters like myristoylcarnitine can have opposing, pro-apoptotic effects at high concentrations.
Membrane Disruption
The cytotoxic effects observed at high concentrations (≥25 µM) may be linked to the detergent-like properties of long-chain acylcarnitines, leading to membrane disruption.[9] This is supported by findings that a synthetic zwitterionic compound with a similar structure can mimic the cell permeability effects of myristoylcarnitine.[9] This suggests a dual role where myristoylcarnitine acts as a specific signaling molecule at lower physiological or near-physiological concentrations, while acting as a non-specific membrane-disrupting agent at higher, potentially toxicological, concentrations.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the cellular effects of myristoylcarnitine.
Table 1: Proinflammatory Effects of L-Myristoylcarnitine (L-C14)
| Cell Line | Concentration (µM) | Effect | Magnitude of Effect | Reference |
| RAW 264.7 Macrophages | 5 - 25 | Stimulation of proinflammatory cytokine expression and secretion | Dose-dependent increase | [3][4] |
| RAW 264.7 Macrophages | 25 | Time-dependent phosphorylation of JNK and ERK | Peak activation observed at specific time points | [4] |
| C2C12 Myotubes | 25 - 100 | Increased IL-6 production | 4.1 to 31.4-fold increase over vehicle | [9] |
| C2C12 Myotubes | 10 - 25 | Activation (phosphorylation) of p38, JNK, and ERK | 2.5 to 11-fold increase | [9] |
Table 2: Cytotoxicity and Cell Stress Effects of L-Myristoylcarnitine (L-C16 used as representative)
| Cell Line | Concentration (µM) | Effect | Observation | Reference |
| C2C12 Myotubes | ≥ 25 | Increased cell permeability and death | Observed within 6 hours of treatment | [9] |
| C2C12 Myotubes | ≥ 25 | Modest activation of caspase-3 | Indicates induction of apoptosis | [9] |
| C2C12 Myotubes | 10 | Rapid increase in intracellular calcium | Potential upstream signaling event | [9] |
Experimental Protocols
The study of myristoylcarnitine's cellular functions employs a range of standard molecular and cell biology techniques.
Protocol 1: General Cell Culture and Treatment
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Cell Seeding: Plate cells (e.g., RAW 264.7 or C2C12) in appropriate culture plates (e.g., 6-well or 12-well plates) at a predetermined density to achieve 80-90% confluency on the day of the experiment.[13]
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Cell Starvation/Pre-incubation: Prior to treatment, wash cells with phosphate-buffered saline (PBS) and switch to a low-serum or serum-free medium for a period of 2 to 12 hours. This minimizes background signaling pathway activation.
-
Myristoylcarnitine Treatment: Prepare a stock solution of L-myristoylcarnitine in a suitable vehicle (e.g., water or DMSO). Dilute the stock solution to the final desired concentrations (e.g., 5, 10, 25, 50 µM) in the cell culture medium.
-
Incubation: Add the treatment media to the cells and incubate for the desired time period (e.g., 30 minutes to 24 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA extraction.
Protocol 2: Western Blotting for MAPK Phosphorylation
-
Cell Lysis: After treatment, place culture plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and ERK (p-ERK) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total JNK, total ERK, and a loading control like β-actin or GAPDH.
Protocol 3: Quantification of Acylcarnitines by LC-MS/MS
-
Sample Preparation:
-
To a known volume of sample (e.g., cell lysate or supernatant), add an internal standard (e.g., deuterated myristoylcarnitine, [D₃]-myristoylcarnitine).[14][15]
-
Precipitate proteins by adding a threefold volume of cold acetonitrile.[14]
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
-
Extraction & Derivatization (if necessary): Transfer the supernatant to a new tube. For butylation (a common derivatization to improve chromatographic properties), evaporate the solvent under nitrogen and react the residue with butanolic-HCl.
-
Reconstitution: Evaporate the sample to dryness again and reconstitute in a mobile phase-compatible solvent (e.g., 50% methanol).[14]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry system.
-
Separate the acylcarnitines using a suitable column (e.g., a C8 or C18 reversed-phase column).
-
Detect and quantify the specific acylcarnitine species using tandem mass spectrometry, typically in positive ion mode with precursor ion or neutral loss scanning specific to the carnitine backbone.
-
-
Data Analysis: Calculate the concentration of myristoylcarnitine by comparing its peak area to that of the internal standard against a standard curve.
Conclusion
Myristoylcarnitine is a multifaceted molecule with a fundamental role in cellular energy metabolism via the carnitine shuttle. However, its functions extend beyond simple fatty acid transport. At elevated concentrations, characteristic of certain metabolic disease states, myristoylcarnitine acts as a signaling molecule that can trigger proinflammatory and cell stress pathways. This bioactivity implicates myristoylcarnitine as a potential contributor to the low-grade chronic inflammation associated with conditions like insulin resistance. Understanding the dual nature of this molecule—as both a vital metabolic intermediate and a potent signaling agent—is crucial for researchers in metabolism and drug development professionals targeting metabolic and inflammatory diseases. Future research should focus on identifying the specific receptors and upstream sensors for myristoylcarnitine to fully elucidate its role in cellular pathophysiology.
References
- 1. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 7. Myocardial carnitine palmitoyltransferase I as a target for oxidative modification in inflammation and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Carnitine: a potential treatment for blocking apoptosis and preventing skeletal muscle myopathy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of acetyl-L-carnitine on the apoptotic pathway of peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-carnitine protects against apoptosis of murine MC3T3-E1 osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
